molecular formula C19H17N3O2S B14919365 2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide

2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide

Cat. No.: B14919365
M. Wt: 351.4 g/mol
InChI Key: SMKQAWGWPXPVIJ-UHFFFAOYSA-N
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Description

2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLPROPANAMIDE is a complex organic compound that belongs to the class of pyrimidinyl sulfanyl derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLPROPANAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 4-phenyl-2-thioxo-1,2-dihydropyrimidine-6-carboxylic acid with N-phenylpropanamide under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and optimized reaction conditions ensures efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLPROPANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLPROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetic acid
  • [(4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetic acid
  • Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLPROPANAMIDE stands out due to its unique combination of functional groups and structural features. The presence of both a pyrimidine ring and a phenyl group imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and drug development.

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylpropanamide

InChI

InChI=1S/C19H17N3O2S/c1-13(18(24)20-15-10-6-3-7-11-15)25-19-21-16(12-17(23)22-19)14-8-4-2-5-9-14/h2-13H,1H3,(H,20,24)(H,21,22,23)

InChI Key

SMKQAWGWPXPVIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC2=NC(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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